molecular formula C16H13F2N3OS B2967688 (3,4-difluorophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851807-66-4

(3,4-difluorophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No. B2967688
CAS RN: 851807-66-4
M. Wt: 333.36
InChI Key: ODLZIPVOWNEXOT-UHFFFAOYSA-N
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Description

This compound is an organofluorine compound, which means it contains at least one carbon-fluorine bond . It also contains a pyridin-3-ylmethylthio group and a 4,5-dihydro-1H-imidazol-1-yl group.

Scientific Research Applications

Heterocyclic Compound Libraries

The pyrimidine core is considered a privileged structure in medicinal chemistry. Pyrimidine derivatives have diverse biological and pharmaceutical activities, including:

Novel Biheterocycle Synthesis

In a related context, researchers have proposed a method for synthesizing an original biheterocycle called 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one . This compound is based on the reaction of acetyl-containing furan-3-carboxylates with hydrazine hydrate .

Selective Introduction of Fluorine

Selective introduction of fluorine-containing functional groups into organic molecules has become crucial for discovering new drugs, agrochemicals, and advanced functional materials. Recent advancements include the introduction of difluoromethyl (CF2) groups into organic compounds .

properties

IUPAC Name

(3,4-difluorophenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3OS/c17-13-4-3-12(8-14(13)18)15(22)21-7-6-20-16(21)23-10-11-2-1-5-19-9-11/h1-5,8-9H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLZIPVOWNEXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CN=CC=C2)C(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-difluorophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

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